

3-Ethylcyclopentanone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylcyclopentanone**

Cat. No.: **B081463**

[Get Quote](#)

An In-depth Technical Guide to 3-Ethylcyclopentanone

Introduction

3-Ethylcyclopentanone (CAS No: 10264-55-8) is a cyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.^[1] Its chemical structure, featuring a five-membered ring with an ethyl substituent, makes it a key building block in the development of pharmaceuticals and other specialty chemicals.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and experimental protocols related to **3-Ethylcyclopentanone**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of **3-Ethylcyclopentanone** consists of a cyclopentane ring with a ketone functional group at position 1 and an ethyl group at position 3.

Caption: Chemical structure of **3-Ethylcyclopentanone**.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	10264-55-8	[1] [2] [3]
Molecular Formula	C ₇ H ₁₂ O	[1] [3] [4]
IUPAC Name	3-ethylcyclopentan-1-one	[1] [3]
SMILES	CCC1CCC(=O)C1	[1] [3]
InChI	InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3	[3]
InChIKey	XERALSLWOPMNRJ-UHFFFAOYSA-N	[1] [3]

Physical and Chemical Properties

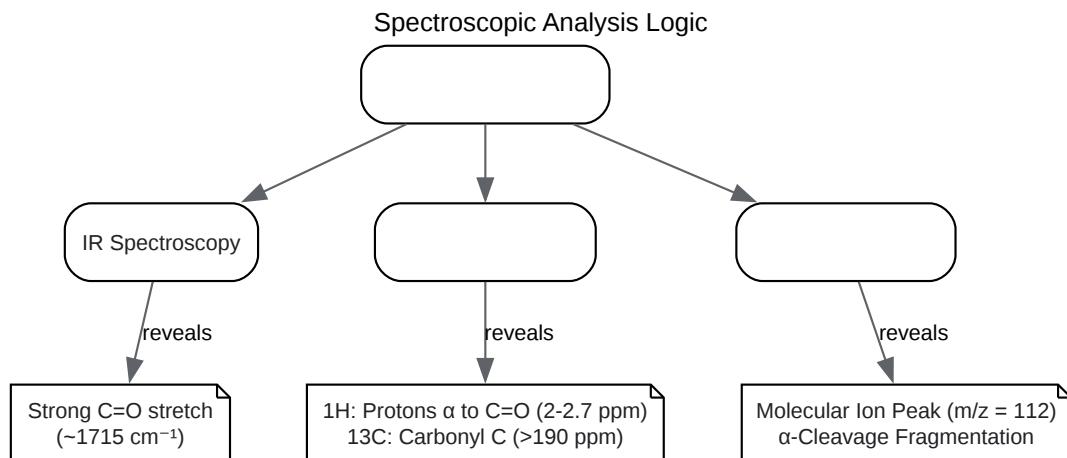

3-Ethylcyclopentanone is a flammable liquid that is soluble in water.[\[1\]](#)[\[2\]](#) It is used as a chemical and pharmaceutical reagent and intermediate.[\[2\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Weight	112.17 g/mol	[1] [3] [4]
Appearance	Clear colorless to pale yellow liquid	[5]
Boiling Point	171 °C	[2]
Flash Point	31 °C (88 °F)	[2]
Solubility in Water	Soluble	[1] [2]
Refractive Index (@ 20°C)	1.4375 - 1.4405	[5]
Purity (Assay by GC)	≥98.5%	[5]

Spectroscopic Analysis

The structure of **3-Ethylcyclopentanone** can be confirmed through various spectroscopic techniques. The following sections describe the expected spectral data.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and spectroscopic features.

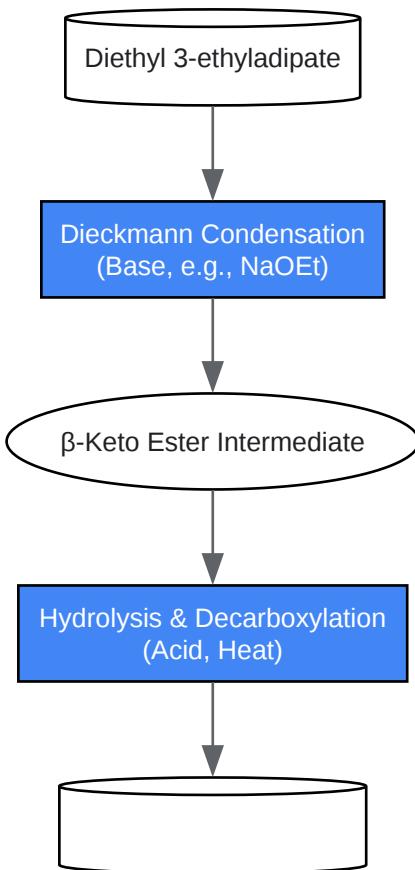
Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethylcyclopentanone** is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of a saturated aliphatic ketone, typically appearing around 1715 cm^{-1} .^{[4][6]} Other bands corresponding to C-H stretching of the alkyl groups will also be present.^[6] The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this compound.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum would show signals for the protons on the carbon atoms adjacent (alpha) to the carbonyl group in the region of 2.0-2.7 ppm.^[4] The remaining protons of the cyclopentyl ring and the ethyl group would appear at higher fields (upfield).

- ^{13}C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift, typically greater than 190 ppm.[8] The other carbon atoms of the ethyl group and the cyclopentane ring would resonate at higher field strengths. A ^{13}C NMR spectrum for **3-Ethylcyclopentanone** is available on PubChem.[9]


Mass Spectrometry (MS)

In mass spectrometry, **3-Ethylcyclopentanone** would exhibit a molecular ion peak corresponding to its molecular weight ($m/z = 112$). A common fragmentation pattern for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[8][10] This would result in characteristic fragment ions. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound.[7]

Synthesis of 3-Ethylcyclopentanone

A common and effective method for the synthesis of five-membered cyclic ketones is the Dieckmann condensation.[1][11] This intramolecular cyclization of a diester is conducted in the presence of a strong base to form a β -keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[11][12] For the synthesis of **3-Ethylcyclopentanone**, a suitable starting material would be diethyl 3-ethyladipate.

Synthesis Workflow via Dieckmann Condensation

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Ethylcyclopentanone**.

Proposed Synthesis Protocol

- Cyclization: Diethyl 3-ethyladipate is treated with a strong base, such as sodium ethoxide (NaOEt) in an anhydrous solvent like ethanol or toluene.[9] The base abstracts an alpha-proton to form an enolate, which then attacks the other ester carbonyl group intramolecularly to form a five-membered ring.[11]
- Work-up: The reaction mixture is neutralized with an acid (e.g., HCl) to protonate the resulting enolate and yield the cyclic β-keto ester.[11]

- Hydrolysis and Decarboxylation: The β -keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H_2SO_4) and heated. This process cleaves the ester and the resulting β -keto acid readily decarboxylates to afford **3-Ethylcyclopentanone**.
- Purification: The final product can be purified by distillation.

Applications

3-Ethylcyclopentanone is primarily utilized as a chemical reagent and an intermediate in the synthesis of more complex molecules.[\[1\]](#)[\[2\]](#) Its applications are found in:

- Pharmaceutical Synthesis: As a building block for various drug candidates.[\[2\]](#)
- Organic Synthesis: As a precursor for the synthesis of other substituted cyclopentane derivatives.

Safety and Handling

3-Ethylcyclopentanone is a flammable liquid and vapor.[\[1\]](#) It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[\[1\]](#)

Table 3: GHS Hazard Information

Hazard Statement	Description	Reference(s)
H226	Flammable liquid and vapour	[1]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[\[1\]](#)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid ketones like **3-Ethylcyclopentanone**.

Protocol for NMR Spectroscopy Analysis

- Sample Preparation: Accurately weigh approximately 5-20 mg of **3-Ethylcyclopentanone** and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube. Add

a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum.[1]
- **Data Processing:** Apply a Fourier transform to the acquired data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Assign the peaks to the corresponding atoms in the molecule.[1]

Protocol for IR Spectroscopy Analysis

- **Sample Preparation (Neat Liquid):** As **3-Ethylcyclopentanone** is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[1]
- **Instrument Setup:** Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Perform a background scan with the empty salt plates or clean ATR crystal.[1]
- **Data Acquisition:** Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Protocol for Mass Spectrometry (EI-MS) Analysis

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the loss of an electron to form a molecular ion (a radical cation).[2]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[2]
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicreactions.org [organicreactions.org]
- 2. 3-ETHYLCYCLOPENTANONE CAS#: 10264-55-8 [amp.chemicalbook.com]
- 3. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclopentanone synthesis [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 3-ETHYLCYCLOPENTANONE | 10264-55-8 [chemicalbook.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [3-Ethylcyclopentanone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081463#3-ethylcyclopentanone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com